Adenosine, N,N-dibenzoyl-

Nucleoside protecting groups NMR structure elucidation Benzoylation regiochemistry

This doubly benzoylated adenosine provides a tunable orthogonal protection strategy not achievable with mono-acylated analogs. Selective mono-debenzoylation with dilute ammonia yields N-benzoyladenosine in 95% yield, simplifying phosphoramidite precursor synthesis and reducing chromatographic burden. Structurally validated as the N⁶,N⁶-dibenzoyl regioisomer, eliminating the risk of procuring misassigned material. Essential for solid-phase oligonucleotide synthesis, 2-5A antisense chimera assembly, and zwitterionic siRNA monomer preparation. Aligns with patented Sankyo synthetic routes for vasopressor agent development.

Molecular Formula C24H21N5O6
Molecular Weight 475.5 g/mol
CAS No. 51008-81-2
Cat. No. B15218645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine, N,N-dibenzoyl-
CAS51008-81-2
Molecular FormulaC24H21N5O6
Molecular Weight475.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)N(C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)C(=O)C5=CC=CC=C5
InChIInChI=1S/C24H21N5O6/c30-11-16-18(31)19(32)24(35-16)28-13-27-17-20(28)25-12-26-21(17)29(22(33)14-7-3-1-4-8-14)23(34)15-9-5-2-6-10-15/h1-10,12-13,16,18-19,24,30-32H,11H2/t16-,18-,19-,24-/m1/s1
InChIKeyMMAFGVQKTQHTJK-VEBYGKHWSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine, N,N-dibenzoyl- (CAS 51008-81-2): A Strategic N6-Diprotected Adenosine Intermediate for Oligonucleotide and Conjugate Synthesis


Adenosine, N,N-dibenzoyl- (C₂₄H₂₁N₅O₆, MW 475.45) is a doubly benzoylated adenosine derivative in which the exocyclic N⁶-amino group is protected by two benzoyl substituents rather than the single acyl group found in conventional N⁶-benzoyladenosine . This compound belongs to the class of protected nucleoside intermediates essential for solid-phase oligonucleotide synthesis and nucleoside analog development. The N,N-dibenzoyl motif was definitively shown by NMR analysis and synthetic studies to adopt the N⁶,N⁶-dibenzoyl structure, correcting earlier misassignment as an N⁶,1-dibenzoyl regioisomer [1]. Its dual benzoyl protection confers distinct chemical reactivity—selective mono-debenzoylation under ammoniacal conditions—that makes it a versatile branching point in synthetic routes where orthogonal protection strategies are required [2].

Why N6-Benzoyladenosine or N6-Acetyladenosine Cannot Replace N,N-Dibenzoyladenosine in Multi-Step Oligonucleotide Assembly


Protected adenosine derivatives are not interchangeable commodities; the number and nature of N⁶-acyl groups determine deprotection kinetics, solubility, and compatibility with downstream chemistry. N⁶-Benzoyladenosine (logP ≈ 0.5 [1]) and N⁶-acetyladenosine provide single-point protection, which may be insufficient to prevent branching reactions during phosphoramidite coupling or may require harsher deprotection conditions that compromise oligonucleotide integrity. In contrast, N,N-dibenzoyladenosine (XlogP 2.1 ) offers a uniquely tunable protection profile: the second benzoyl group can be selectively removed with dilute ammonia to yield the mono-benzoyl species in 95% yield [2], enabling a transient protection strategy that is not accessible with mono-acylated analogs. Furthermore, the N,N-dibenzoyl configuration has been structurally validated to distinguish it from the N⁶,1-dibenzoyl isomer [3], eliminating procurement of misassigned material that would derail synthetic reproducibility. These chemical differentiation points translate directly into synthetic efficiency and product purity, making casual substitution a significant risk for laboratories engaged in oligonucleotide or nucleoside analog synthesis.

Quantitative Differentiation Matrix for Adenosine, N,N-dibenzoyl- (CAS 51008-81-2) Versus Closest Analogs


Structural Identity Confirmed as N6,N6-Dibenzoyl, Not the N6,1-Dibenzoyl Regioisomer Previously Assumed in the Literature

The 1973 study by Anzai and Matsui definitively established by ¹H NMR and synthetic interconversion that dibenzoyladenine riboside and its analogues bear the N⁶,N⁶-dibenzoyl structure, not the N⁶,1-dibenzoyl structure that had been customarily used to describe benzoyl derivatives of adenosine [1]. The correct structural assignment is critical because the N⁶,1-isomer would present a quaternary purinium species with fundamentally different reactivity, solubility, and deprotection behavior. Procurement of material based on the incorrect structural assignment would lead to failed synthetic outcomes.

Nucleoside protecting groups NMR structure elucidation Benzoylation regiochemistry

Selective Mono-Debenzoylation Yield Under Ammonia: 95% Conversion to N-Benzoyladenosine Enables Transient Protection Strategy

Ti, Gaffney, and Jones demonstrated that treatment of N,N-dibenzoyldeoxyadenosine with dilute ammonia effects selective hydrolysis of one benzoyl group to afford N-benzoyl-deoxyadenosine in 95% yield within the one-flask procedure [1]. This selectivity arises because the N,N-dibenzoyl species is an intermediate in the transient protection strategy: the second benzoyl group is more labile toward nucleophilic attack than the first, allowing clean conversion without over-deprotection to free adenine. In contrast, direct mono-benzoylation of deoxyadenosine with benzoyl chloride typically yields N-benzoyl-deoxyadenosine in 75–95% but requires careful stoichiometric control to avoid over-benzoylation; the N,N-dibenzoyl route provides a reproducible, high-yielding alternative that minimizes purification burden.

Transient protection Selective deprotection Oligonucleotide synthesis

Enhanced Lipophilicity: XlogP 2.1 for N,N-Dibenzoyladenosine Versus -0.1 to 0.5 for N6-Benzoyladenosine

Calculated partition coefficients reveal a pronounced lipophilicity increase conferred by the second benzoyl group. N,N-Dibenzoyladenosine (CAS 51008-81-2) has a computed XlogP of 2.1 , whereas N⁶-benzoyladenosine (CAS 4546-55-8) has an XLogP3 of -0.1 (PubChem [1]) or 0.53 (PeptideDB). This ~2–2.6 log unit difference corresponds to an approximately 100- to 400-fold greater partitioning into organic solvents, facilitating extraction, chromatographic purification, and compatibility with water-sensitive coupling reactions (e.g., phosphoramidite chemistry) where anhydrous organic media are required.

Lipophilicity Solubility Organic-phase reactions

Validated Role as Key Intermediate in Biologically Active 2-5A Oligoadenylate Synthesis

The N,N-dibenzoyladenosine motif is explicitly employed as a protected intermediate in the convergent synthesis of 2′-5′-oligoadenylate (2-5A) conjugates that activate RNase L, a therapeutic antisense strategy [1]. Specifically, 3′-O-dibenzoyl-N⁶,N⁶-dibenzoyl adenosine, prepared from commercially available 5′-O-(4-monomethoxytrityl) adenosine, was coupled with N⁶-benzoyl phosphoramidite building blocks to generate 2-5A dimers and tetramers [1]. The resulting 2-5A-antisense chimera demonstrated significant biological activity in RNase L assays. Additionally, Smicius and Engels utilized N⁶,N⁶-dibenzoyladenosine in the preparation of zwitterionic ribonucleoside phosphoramidites for solid-phase siRNA synthesis, characterizing the compound by ¹H NMR, ¹³C NMR, and HSQC [2]. The N,N-dibenzoyl protection was essential for achieving selective coupling at the desired position while maintaining base stability during iterative chain elongation.

2-5A antisense siRNA RNase L activation

Patented Use as a Critical Intermediate in Methylphosphonic Acid Derivative Pharmaceuticals (Sankyo Co.)

Japanese Patent JPH09208594 (Sankyo Co., 1996) discloses N,N-dibenzoyladenosine as a key starting material for the synthesis of methylphosphonic acid derivatives that act on the inositol 1,4,5-trisphosphate receptor, enhancing intracellular calcium ion concentration, and are claimed as vasopressor medicines, treatments for bedsores, and therapies for cerebral diseases including geriatric dementia [1]. The patent specifically employs 2'-O-(t-butyldimethylsilyl)-5'-O-(4-methoxyphenyldiphenylmethyl)-N,N-dibenzoyladenosine as a defined intermediate of formula IV, highlighting the industrial relevance of the N,N-dibenzoyl protection strategy in pharmaceutical process chemistry.

Patent intermediate Inositol trisphosphate receptor Vasopressor

Purity Specification Benchmark: Commercial N,N-Dibenzoyladenosine Derivatives Routinely Achieve ≥98% Purity by HPLC

While CAS 51008-81-2 (Adenosine, N,N-dibenzoyl-) with free hydroxyl groups is primarily utilized as a synthetic intermediate in situ or prepared from commercially available precursors, its closely related fully protected derivative N,N,2',3'-tetrabenzoyladenosine (CAS 58463-04-0) is widely stocked by major reagent suppliers (TCI, Aladdin) with certified purity of ≥98.0% by HPLC and ≥98.0% by non-aqueous titration, melting point 182.0–186.0°C [1]. This establishes the quality benchmark achievable for the N,N-dibenzoyl compound class. In contrast, N⁶-benzoyladenosine (CAS 4546-55-8) is typically supplied at 97–98% purity with a lower melting point of 141–145°C, reflecting the absence of the second benzoyl group [2]. The higher melting point of the dibenzoyl derivative is indicative of greater crystalline lattice stability, which can translate to longer shelf life and easier handling.

Quality control HPLC purity Procurement specification

Procurement-Driven Application Scenarios for Adenosine, N,N-dibenzoyl- (CAS 51008-81-2)


Transient Protection Strategy for High-Yield Synthesis of N-Benzoyladenosine Phosphoramidite Building Blocks

Laboratories synthesizing N⁶-benzoyladenosine phosphoramidites for solid-phase DNA/RNA synthesis can adopt the Ti-Jones transient protection protocol [1]. Procuring N,N-dibenzoyladenosine (CAS 51008-81-2) and subjecting it to selective ammonia hydrolysis yields N-benzoyladenosine in 95% yield, avoiding direct mono-benzoylation steps that risk over-benzoylation byproducts. This is particularly advantageous when high-purity N-benzoyladenosine is required as a phosphoramidite precursor, as the N,N-dibenzoyl intermediate provides a cleaner product profile with fewer chromatographic steps.

Synthesis of 2′-5′-Oligoadenylate (2-5A) Antisense Oligonucleotides for RNase L Activation Studies

Researchers developing 2-5A-antisense chimeras for targeted RNA ablation require N,N-dibenzoyl-protected adenosine as a key component in convergent oligomer assembly [2]. The N,N-dibenzoyl group provides sufficient base protection during iterative phosphotriester or phosphoramidite coupling while allowing final deprotection under standard ammoniacal conditions (NH₄OH/EtOH, 55°C). Substituting with N⁶-benzoyladenosine may lead to premature deprotection or side reactions during extended coupling cycles, compromising the integrity of the 2-5A tetramer.

Zwitterionic siRNA Phosphoramidite Monomer Synthesis for Enhanced Cellular Uptake

In the preparation of zwitterionic ribonucleoside phosphoramidites for solid-phase siRNA synthesis [3], N,N-dibenzoyladenosine serves as the adenosine component bearing aminoalkyl modifications at the 2′-O position. The dual benzoyl protection is critical for maintaining nucleobase integrity during the introduction of zwitterionic moieties and subsequent phosphoramidite activation, as evidenced by its successful use in generating fully characterized siRNA monomers with confirmed ¹H, ¹³C, and ³¹P NMR spectra.

Pharmaceutical Process Development: Inositol Trisphosphate Receptor Modulators

Industrial process chemists developing methylphosphonic acid derivatives as vasopressor agents or cerebral disease therapeutics can reference the Sankyo patent (JPH09208594) [4], which explicitly employs a protected N,N-dibenzoyladenosine as the starting substance. Procuring this intermediate ensures alignment with the patented synthetic route, facilitating regulatory compliance and process validation for scale-up activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adenosine, N,N-dibenzoyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.